An In-depth Technical Guide to the Core Basic Properties of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide
An In-depth Technical Guide to the Core Basic Properties of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental basic properties of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide. As a Senior Application Scientist, this document synthesizes established chemical principles with practical insights into the synthesis, characterization, and physicochemical properties of this important heterocyclic compound. The structure of this guide is designed to offer a logical and in-depth exploration of the topic, moving from foundational molecular characteristics to practical experimental protocols.
Introduction and Molecular Overview
2,3-Dihydro-1,4-benzodioxine-2-carboxamide, a member of the benzodioxane class of compounds, is a key structural motif in medicinal chemistry.[1] Its rigid heterocyclic framework serves as a valuable scaffold in the design of a variety of therapeutic agents, including those targeting the central nervous system and serotonin receptors. This guide will delve into the intrinsic properties of this molecule, providing a foundational understanding for its application in research and drug development.
Molecular Structure:
The core of the molecule consists of a benzene ring fused to a 1,4-dioxane ring. The carboxamide functional group is attached at the 2-position of the dioxane ring.
Caption: General synthetic pathway to 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid.
Amidation of 2,3-Dihydro-1,4-benzodioxine-2-carboxylic Acid
The conversion of the carboxylic acid to the primary amide is a standard organic transformation. Several methods can be employed, with the choice often depending on the desired scale and purity.
Experimental Protocol: Amidation via an Acid Chloride Intermediate
This is a common and effective laboratory-scale method.
Step 1: Formation of the Acid Chloride
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To a solution of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (1 equivalent) in a dry, inert solvent such as dichloromethane or toluene, add thionyl chloride (SOCl₂) (1.1-1.5 equivalents) dropwise at 0 °C.
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Add a catalytic amount of dry N,N-dimethylformamide (DMF).
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Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours, monitoring the reaction by TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
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Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude acid chloride.
Step 2: Reaction with Ammonia
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Dissolve the crude acid chloride in a dry, aprotic solvent like dichloromethane or THF.
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Cool the solution to 0 °C and bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an appropriate solvent (e.g., 7N ammonia in methanol) dropwise.
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Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, continuing to stir for an additional 2-4 hours.
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Monitor the reaction by TLC until the acid chloride is consumed.
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to obtain 2,3-Dihydro-1,4-benzodioxine-2-carboxamide.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide. While a dedicated full dataset for the title compound is not readily available in peer-reviewed literature, the expected spectral features can be reliably predicted based on the analysis of its isomers and related derivatives. [1][2] 4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the 2-position, the diastereotopic methylene protons at the 3-position, and the amide protons.
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Aromatic Protons: A complex multiplet in the range of δ 6.8-7.2 ppm.
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CH at C2: A multiplet (likely a doublet of doublets) around δ 4.8-5.0 ppm.
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CH₂ at C3: Two separate multiplets for the diastereotopic protons, expected in the range of δ 4.2-4.5 ppm.
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NH₂ Protons: Two broad singlets for the amide protons, which may appear between δ 5.5-7.5 ppm, and their chemical shift can be concentration and solvent dependent.
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¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.
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Carbonyl Carbon: A signal in the downfield region, typically around δ 168-172 ppm.
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Aromatic Carbons: Signals in the range of δ 115-145 ppm.
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C2 Carbon: A signal around δ 70-75 ppm.
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C3 Carbon: A signal around δ 65-70 ppm.
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4.2. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
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N-H Stretching: Two medium to strong bands in the region of 3100-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.
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C-H Stretching (Aromatic): Peaks typically appear just above 3000 cm⁻¹.
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C-H Stretching (Aliphatic): Peaks typically appear just below 3000 cm⁻¹.
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C=O Stretching (Amide I): A strong absorption band around 1650-1680 cm⁻¹.
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N-H Bending (Amide II): A medium to strong band around 1600-1640 cm⁻¹.
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C-O-C Stretching (Ether): Strong absorptions in the fingerprint region, typically around 1200-1250 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).
4.3. Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
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Molecular Ion (M⁺): A peak at m/z = 179, corresponding to the molecular weight of the compound.
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Fragmentation: Expect fragmentation patterns involving the loss of the carboxamide group, and cleavage of the dioxane ring.
Conclusion
2,3-Dihydro-1,4-benzodioxine-2-carboxamide is a molecule of significant interest in medicinal chemistry. This guide has provided a detailed overview of its core basic properties, including its molecular structure, physicochemical characteristics, synthetic pathways, and expected spectroscopic features. The information presented herein, synthesized from established chemical principles and data from closely related compounds, offers a solid foundation for researchers and professionals working with this important heterocyclic scaffold. Further experimental investigation is warranted to precisely determine all the physical constants of this specific molecule.
References
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Ghate, M., et al. (2020). Synthesis of 2,3-dihydrobenzo[b]d[2][3]ioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b]o[2][3]xazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075. [Link]
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MySkinRecipes. (n.d.). 2,3-Dihydrobenzo[b]d[2][3]ioxine-2-carboxamide. Retrieved from [Link]
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Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]
Sources
- 1. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-DIHYDRO-1,4-BENZODIOXIN-2-ONE synthesis - chemicalbook [chemicalbook.com]
